molecular formula C10H14N2O B8651159 N-pyridin-2-ylmethyl-butyramide

N-pyridin-2-ylmethyl-butyramide

Cat. No.: B8651159
M. Wt: 178.23 g/mol
InChI Key: VQDAHDZADVSDGU-UHFFFAOYSA-N
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Description

N-pyridin-2-ylmethyl-butyramide is an organic compound featuring a butyramide core linked to a pyridin-2-ylmethyl group. This structure classifies it as a valuable chemical building block in medicinal chemistry and organic synthesis, particularly for constructing more complex molecules with potential biological activity. Compounds with the pyridin-2-ylmethyl moiety have demonstrated significant therapeutic potential in scientific research. For instance, a derivative with a similar sulfonamide group has shown promising activity against Leishmania donovani , the parasite responsible for visceral leishmaniasis. This research indicates that such structures can work against both promastigote and amastigote forms of the parasite and may help counteract resistance to established treatments like amphotericin B . The mechanism of action for these related compounds appears to involve the stimulation of the host's immune response, leading to increased production of nitric oxide (NO) and reactive oxygen species (ROS), which are detrimental to the parasite . Furthermore, the pyridin-2-ylmethyl group is a recurring feature in inhibitors developed for specific molecular targets. For example, it has been incorporated into potent, C2-symmetric inhibitors of HIV-1 protease, as revealed by X-ray crystallography studies, highlighting its utility in drug design . As a chiral compound, stereochemistry is often critical for its biological interaction, and related (S)-configured enantiomers are explicitly studied for their specific binding modes . This compound is offered for research applications only. It is not intended for diagnostic or therapeutic uses, whether in humans or animals. Researchers should handle all chemicals appropriately and in accordance with their institution's safety protocols.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

N-(pyridin-2-ylmethyl)butanamide

InChI

InChI=1S/C10H14N2O/c1-2-5-10(13)12-8-9-6-3-4-7-11-9/h3-4,6-7H,2,5,8H2,1H3,(H,12,13)

InChI Key

VQDAHDZADVSDGU-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCC1=CC=CC=N1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Pyridin-3-ylmethyl vs. Pyridin-2-ylmethyl Derivatives

The most direct comparator is (S)-2-Amino-3-methyl-N-pyridin-3-ylmethyl-butyramide (CAS 663616-18-0, C₁₁H₁₇N₃O), which differs in the pyridine substitution (3-position vs. 2-position) and includes an additional chiral (S)-2-amino-3-methyl group. Key contrasts include:

Property N-Pyridin-2-ylmethyl-butyramide (S)-2-Amino-3-methyl-N-pyridin-3-ylmethyl-butyramide
Pyridine Substitution 2-position 3-position
Chirality Not reported (S)-configured at C2
Molecular Formula C₁₁H₁₅N₃O C₁₁H₁₇N₃O
Hydrogen Bonding Likely stronger due to proximity of pyridine N to amide Weaker; N farther from amide group
Biological Activity Unknown Potential chiral ligand or enzyme inhibitor

Conversely, the 3-isomer’s chiral center could confer stereoselective binding in biological systems .

Functional Group Variations: Butyramide vs. Other Amides

Comparisons with non-pyridine amides highlight the role of the pyridinylmethyl group:

  • N-Benzyl-butyramide (C₁₁H₁₅NO): Lacks the pyridine ring, reducing polarity and hydrogen-bonding capacity. This decreases aqueous solubility but may enhance lipid membrane permeability.
  • N-(Pyridin-4-ylmethyl)-butyramide : The 4-position nitrogen creates a linear geometry, altering steric interactions in molecular recognition contexts.

Crystallographic Insights

The Cambridge Structural Database (CSD) contains over 500,000 small-molecule crystal structures, including pyridine derivatives.

  • Packing Motifs : Pyridine N often participates in π-stacking or hydrogen bonds with adjacent molecules.
  • Conformational Flexibility : The butyramide chain adopts gauche or antiperiplanar conformations depending on substituent positions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-pyridin-2-ylmethyl-butyramide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of pyridinyl derivatives like this compound typically involves condensation reactions between pyridine-containing amines and activated carboxylic acid derivatives. For example, coupling 2-aminomethylpyridine with butyramide precursors using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert atmospheres (N₂/Ar) at 0–25°C can yield the target compound. Solvent selection (e.g., DMF, THF) and catalyst optimization (e.g., DMAP for acylation) are critical for minimizing side reactions. Reaction progress should be monitored via TLC or HPLC, with purification by column chromatography using gradients of ethyl acetate/hexane. For scalability, microwave-assisted synthesis or flow chemistry may reduce reaction times .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) resolves pyridinyl proton environments (e.g., δ 8.2–8.5 ppm for aromatic protons). IR confirms amide C=O stretches (~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular ion peaks.
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement (space group determination, thermal parameter adjustment) provides definitive structural proof. Pre-screen crystals with a polarizing microscope to assess quality. Use Mercury software to compare packing patterns with Cambridge Structural Database (CSD) entries for validation .

Q. How can researchers validate the purity of this compound using chromatographic methods?

  • Methodological Answer : Employ reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. Purity >95% is acceptable for most studies. For TLC, use silica gel plates with 10% MeOH in CH₂Cl₂; visualize under UV (254/365 nm) or iodine vapor. Confirm homogeneity via melting point analysis (sharp range <2°C). For trace impurities, LC-MS or GC-MS identifies byproducts (e.g., unreacted amine or acylating agents) .

Advanced Research Questions

Q. How should researchers address contradictions between computational predictions and experimental data in the structural analysis of this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or crystal-packing forces not modeled in simulations. To resolve:

  • Compare experimental SCXRD data (bond lengths, angles) with DFT-optimized gas-phase structures (B3LYP/6-31G* level).
  • Use Mercury’s Materials Module to analyze intermolecular interactions (e.g., hydrogen bonds, π-stacking) in the crystal lattice. Cross-reference with CSD entries of analogous compounds to identify trends .
  • Perform molecular dynamics (MD) simulations in explicit solvent to assess conformational flexibility .

Q. What strategies are effective for resolving ambiguous NMR signals in this compound derivatives?

  • Methodological Answer :

  • Acquire 2D NMR spectra (COSY, HSQC, HMBC) to assign overlapping aromatic/amide protons. For diastereotopic protons, NOESY detects spatial proximities.
  • Use isotopic labeling (e.g., ¹⁵N-pyridine) to simplify splitting patterns.
  • If tautomerism is suspected (e.g., keto-enol forms), variable-temperature NMR (VT-NMR) in DMSO-d₆ at 25–80°C can shift equilibrium and resolve signals .

Q. What experimental approaches can elucidate the reaction mechanisms involved in the formation of this compound?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progress via in-situ IR or NMR to identify intermediates (e.g., acyloxyphosphonium species in EDC-mediated couplings).
  • Isotopic Labeling : Use ¹⁸O-labeled butyramide to trace acyl transfer steps via HRMS.
  • Computational Modeling : Perform DFT calculations (M06-2X/cc-pVTZ) to map energy profiles for nucleophilic attack or transition states. Validate with kinetic isotope effects (KIE) .

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